
2,3-Dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of WAY-638666 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. While the exact synthetic route may vary, a general approach involves the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions to form the core structure of WAY-638666.
Functional Group Modifications: The final steps involve modifications of functional groups to achieve the desired chemical structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
WAY-638666 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
WAY-638666 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating neurological disorders.
Industry: WAY-638666 is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of WAY-638666 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating neurotransmitter systems and protecting neurons from oxidative stress and apoptosis. Key molecular targets include receptors and enzymes involved in neuronal signaling pathways .
Comparación Con Compuestos Similares
WAY-638666 can be compared with other neuroprotective compounds such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-123456: Another neuroprotective agent with a different mechanism of action.
The uniqueness of WAY-638666 lies in its specific chemical structure and its ability to modulate multiple pathways involved in neuroprotection .
Propiedades
Fórmula molecular |
C16H17NOS |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
2,3-dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C16H17NOS/c1-3-14-11(2)10-15(19-14)16(18)17-9-8-12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3 |
Clave InChI |
KPGKYXJUDJZUCU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(S1)C(=O)N2CCC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide](/img/structure/B10815870.png)
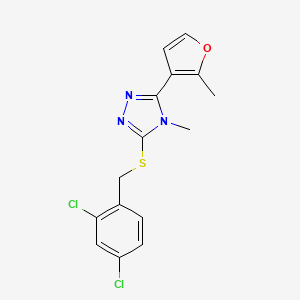
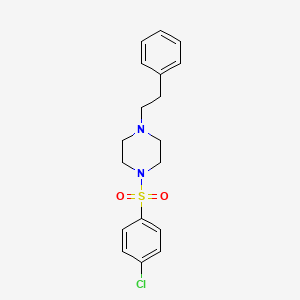
![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)
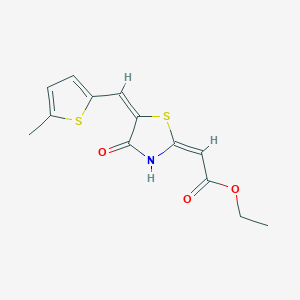

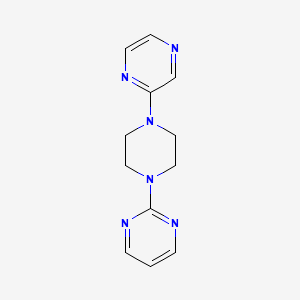
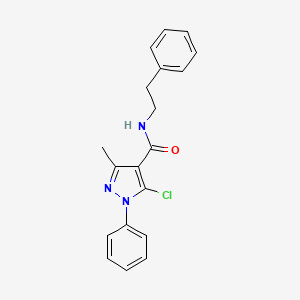

![N,N,5-trimethyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10815923.png)
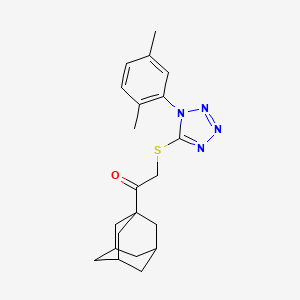
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10815930.png)
